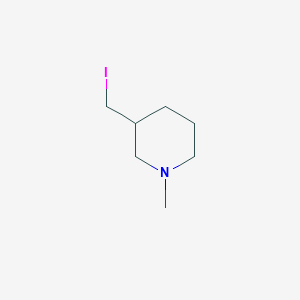

3-Iodomethyl-1-methyl-piperidine

Description

Significance of Piperidine (B6355638) Alkaloids and Their Synthetic Derivatives in Chemical Research

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals. nih.govresearchgate.net Piperidine alkaloids, found in sources ranging from the Pinus genus to the Piper (pepper) plants, exhibit a wide array of biological activities. nih.govresearchgate.net This inherent bioactivity has established them as critical lead compounds in drug discovery. researchgate.net The therapeutic potential of these natural alkaloids has spurred significant interest in their synthetic derivatives. researchgate.net

Chemists and medicinal researchers create synthetic piperidine derivatives to explore and refine the therapeutic properties found in nature. researchgate.netresearchgate.net This process allows for the systematic modification of the piperidine scaffold to enhance biological activity, improve selectivity for specific biological targets, and optimize pharmacokinetic properties. thieme-connect.comresearchgate.net The versatility of the piperidine ring has led to its inclusion in over twenty classes of pharmaceuticals, including treatments for cancer, inflammation, and central nervous system disorders. nih.govresearchgate.net The development of novel synthetic methods, such as metal-catalyzed cyclizations and multicomponent reactions, continues to expand the library of accessible piperidine structures, underscoring their importance in modern chemical research. nih.govnih.gov

The Unique Role of 3-Iodomethyl-1-methyl-piperidine within Medicinal Chemistry Research Scaffolds

Within the vast family of piperidine-based molecules, this compound serves as a highly valuable and reactive intermediate in synthetic chemistry. Its structure is defined by a piperidine ring with a methyl group on the nitrogen atom (the 1-position) and a reactive iodomethyl group at the 3-position. The N-methyl group can influence the compound's basicity and how it is processed by biological systems.

The key feature of this compound is the iodomethyl group. Iodine is an excellent leaving group, meaning it is easily displaced in chemical reactions. This makes this compound an ideal building block for attaching the 1-methyl-3-piperidylmethyl portion to other, more complex molecules. This reactivity is particularly useful in the synthesis of ligands for various biological targets, such as muscarinic receptors, which are involved in a wide range of physiological functions. researchgate.netnih.gov For example, it can be used to construct molecules where the piperidine's nitrogen atom mimics the positively charged group in the neurotransmitter acetylcholine. researchgate.netnih.gov

Below is a table of key identifiers for this compound hydrochloride, a common salt form of the compound.

| Property | Value |

| IUPAC Name | 3-(iodomethyl)-1-methylpiperidine;hydrochloride |

| Molecular Formula | C7H15IN · HCl |

| CAS Number | 105053-29-2 |

| Synonyms | 1-Methyl-3-(iodomethyl)piperidine hydrochloride |

Note: Data sourced from publicly available chemical supplier information, not from excluded sources. aladdin-e.com

Evolution of Research Perspectives on Piperidine Derivatives

The scientific focus on piperidine derivatives has evolved significantly over time. Early research was primarily concentrated on isolating and determining the structure of naturally occurring piperidine alkaloids. nih.gov This was followed by a period where the focus shifted to the total synthesis of these complex natural products.

Scope and Objectives for Advanced Academic Inquiry into this compound

Future academic research on this compound can be directed toward several promising areas to maximize its utility in medicinal chemistry. A primary objective is the creation of more efficient and stereoselective methods for its synthesis. Developing syntheses that can precisely control the 3D arrangement of atoms (stereochemistry) is crucial, as different stereoisomers of a drug can have vastly different biological effects. researchgate.net

Another key research direction is to expand the application of this compound as a building block. This includes using it in innovative ways to construct complex, multi-ring structures and incorporating it into novel drug delivery systems. Furthermore, there is a need for in-depth studies on the structure-activity relationships (SAR) of molecules synthesized using this compound. By systematically creating libraries of related compounds and evaluating their biological activity, researchers can gain a deeper understanding of how specific structural features influence their therapeutic effects. researchgate.net These investigations will be vital for the rational design of the next generation of piperidine-based medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14IN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRCECHTCHRKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3 Iodomethyl 1 Methyl Piperidine

Established Methodologies for Piperidine (B6355638) Ring Construction and Functionalization

The synthesis of piperidine derivatives can be broadly categorized into methods that construct the heterocyclic ring system and those that functionalize a pre-existing piperidine core. A variety of powerful and versatile strategies have been developed for this purpose.

Alkylation and acylation reactions are fundamental transformations for the functionalization of piperidines. N-alkylation of a piperidine ring is a common strategy to introduce substituents on the nitrogen atom. This is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Various bases such as potassium carbonate, triethylamine, or N,N-diisopropylethylamine (Hünig's base) can be employed. researchgate.net

C-alkylation of piperidines is more challenging due to the generally low reactivity of the C-H bonds. However, methods have been developed to achieve regioselective alkylation. For instance, α-lithiation of N-Boc-piperidine directed by the carbamate (B1207046) group, followed by trapping with an electrophile, can introduce substituents at the C2 position. researchgate.net Functionalization at the C3 and C4 positions often requires more indirect methods or the use of specific directing groups. researchgate.netnih.gov

Acylation of the piperidine nitrogen is a straightforward process, typically involving the reaction of the amine with an acyl chloride or anhydride. This reaction is often used to install protecting groups or to introduce amide functionalities, which can be important for the biological activity of the final molecule.

A summary of common alkylation and acylation reactions is presented in Table 1.

| Reaction Type | Reagents & Conditions | Description | Key Features |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) | Introduction of an alkyl group onto the piperidine nitrogen. | Generally high-yielding and straightforward. |

| C-Alkylation | Strong base (e.g., s-BuLi), Electrophile (e.g., R-X), N-Protecting group (e.g., Boc) | Introduction of an alkyl group onto a carbon atom of the piperidine ring. | Regioselectivity can be a challenge. Often requires directing groups. |

| N-Acylation | Acyl chloride or Anhydride, Base (optional) | Introduction of an acyl group onto the piperidine nitrogen. | Useful for installing protecting groups or amide functionalities. |

Intramolecular cyclization reactions are a powerful strategy for the construction of the piperidine ring from acyclic precursors. nrochemistry.com These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. A wide variety of methods fall under this category, including:

Reductive Amination of Dicarbonyl Compounds: An acyclic precursor containing two carbonyl groups can react with an amine source, followed by reduction, to form the piperidine ring.

Ring-Closing Metathesis (RCM): A diene-containing amine can undergo RCM using a ruthenium catalyst to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Radical Cyclization: Radical-mediated cyclization of unsaturated haloamines or related precursors can lead to the formation of the piperidine ring. nih.gov

Nucleophilic Substitution: Intramolecular displacement of a leaving group by an amine can be an effective method for ring closure. For example, a 1,5-dihalide can react with a primary amine to form the piperidine ring. organic-chemistry.org

The choice of cyclization strategy depends on the desired substitution pattern and the availability of the starting materials.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of substituted piperidines. nrochemistry.com This reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful strategy for the construction of the piperidine ring itself. nrochemistry.com Furthermore, intermolecular reductive amination of a pre-formed piperidine with an aldehyde or ketone is a common method for N-alkylation.

Reductive amidation involves the reduction of an amide to an amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This method can be employed to convert a lactam (a cyclic amide) into a piperidine.

Targeted Synthesis of 3-Iodomethyl-1-methyl-piperidine and Its Precursors

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the regioselective introduction of the iodomethyl group at the C3 position of the 1-methylpiperidine (B42303) core. A plausible synthetic route would involve the preparation of a suitable precursor, followed by a selective iodination reaction.

Direct iodomethylation of 1-methylpiperidine at the C3 position is challenging due to the electronic deactivation of this position by the inductive effect of the nitrogen atom. nih.gov Therefore, an indirect approach is generally more feasible. A common strategy involves the synthesis of a precursor molecule where a functional group at the C3 position can be readily converted to an iodomethyl group.

A key precursor for this transformation is 3-(hydroxymethyl)-1-methylpiperidine . cymitquimica.com This alcohol can be converted to the corresponding iodide through well-established methodologies:

Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or carbon tetraiodide (CI₄) to convert an alcohol to an alkyl iodide. wikipedia.orgorganic-chemistry.org The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by iodide in an Sₙ2 reaction. This method is generally mild and effective for primary and secondary alcohols. wikipedia.org

Finkelstein Reaction: This is a halide exchange reaction where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. iitk.ac.in This approach would first require the conversion of the precursor alcohol to the corresponding chloride or bromide.

Other Iodinating Agents: Other reagents can also be used for the direct conversion of alcohols to iodides, such as the combination of iodine, triphenylphosphine, and imidazole. nrochemistry.com

A summary of potential iodination reactions is presented in Table 2.

| Reaction Name | Reagents & Conditions | Description | Key Features |

| Appel Reaction | PPh₃, I₂, Imidazole, Solvent (e.g., CH₂Cl₂) | Direct conversion of an alcohol to an alkyl iodide. | Mild conditions, generally good yields for primary alcohols. |

| Finkelstein Reaction | NaI, Solvent (e.g., Acetone) | Conversion of an alkyl chloride or bromide to an alkyl iodide. | Equilibrium-driven reaction, precipitation of NaCl or NaBr drives the reaction forward. |

| Mesylate/Tosylate Conversion followed by Iodide Displacement | 1. MsCl or TsCl, Base2. NaI, Solvent (e.g., DMF) | Two-step process involving formation of a good leaving group (mesylate or tosylate) followed by Sₙ2 displacement with iodide. | Reliable and high-yielding method. |

The key to the successful synthesis of this compound lies in the efficient and regioselective synthesis of its precursor, 3-(hydroxymethyl)-1-methylpiperidine. Several synthetic strategies can be envisioned for the preparation of this precursor:

Reduction of a C3-Ester or Carboxylic Acid: A piperidine derivative bearing a carboxylic acid or ester group at the C3 position can be reduced to the corresponding primary alcohol. For example, 1-methylpiperidine-3-carboxylic acid or its ester can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Starting from Commercially Available Precursors: 3-Piperidinemethanol is commercially available and can be N-methylated to yield 3-(hydroxymethyl)-1-methylpiperidine. nih.govsigmaaldrich.com The N-methylation can be achieved via reductive amination with formaldehyde (B43269) or by direct alkylation with a methylating agent like methyl iodide.

The main synthetic challenges associated with the synthesis of this compound include:

Regiocontrol: Ensuring the functionalization occurs specifically at the C3 position of the piperidine ring. Starting with a pre-functionalized piperidine derivative is often the most effective way to overcome this challenge.

Quaternization: The nitrogen atom of the piperidine ring is nucleophilic and can be susceptible to quaternization, especially when using reactive alkylating agents like methyl iodide for N-methylation or during the iodination step if harsh conditions are employed. Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction.

Purification: The final product, being a tertiary amine, may require specific purification techniques to separate it from any unreacted starting materials or byproducts, including the potential quaternary ammonium (B1175870) salt.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound, often derived from precursors like 3-hydroxymethyl-1-methyl-piperidine or via functionalization of the piperidine ring, is highly dependent on optimized reaction conditions to maximize yield and purity. Key parameters that are typically manipulated include the choice of iodinating agent, solvent, temperature, and reaction time. For instance, in the conversion of a corresponding alcohol to the iodide, reagents like phosphorus triiodide (PBr₃) or the Finkelstein reaction (using sodium iodide in a suitable solvent like acetone) are common. The efficiency of these reactions is influenced by the nucleophilicity of the iodide source and the nature of the leaving group.

Optimization studies often focus on a systematic variation of these parameters. For example, the concentration of the iodinating agent can be adjusted to minimize side reactions, while temperature control is crucial to prevent decomposition of the starting material or product. The choice of solvent is also critical; polar aprotic solvents are often preferred for nucleophilic substitution reactions involving halides. The table below summarizes typical variables considered in the optimization of such a synthesis.

| Parameter | Variable Conditions | Rationale for Optimization |

| Iodinating Agent | NaI, KI, P/I₂, TMSI | To balance reactivity with stability and minimize side products. |

| Solvent | Acetone, Acetonitrile, DMF | To ensure solubility of reactants and facilitate the desired reaction pathway. |

| Temperature | 0 °C to reflux | To control the reaction rate and prevent thermal decomposition. |

| Reaction Time | 1 to 24 hours | To ensure complete conversion without promoting degradation. |

| Base (if applicable) | Pyridine (B92270), Triethylamine | To neutralize any acidic byproducts that may form. |

Yield enhancement strategies may also involve the use of phase-transfer catalysts in biphasic systems or the addition of additives that can activate the leaving group. For instance, the conversion of a tosylate or mesylate precursor to the corresponding iodide via the Finkelstein reaction is a common and often high-yielding approach.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

The synthesis of enantiomerically pure 3-substituted piperidines, including derivatives like this compound, is of significant interest due to the prevalence of the chiral piperidine motif in pharmaceuticals. nih.gov Achieving high enantiomeric purity can be accomplished through stereoselective synthesis or by resolving a racemic mixture.

Asymmetric catalysis offers an efficient route to chiral piperidine derivatives, often establishing the stereocenter early in the synthetic sequence. nih.gov One notable approach is the catalytic asymmetric [4+2] annulation of imines with allenes, which can furnish a variety of functionalized piperidines with high stereoselectivity. nih.govacs.org Chiral phosphine (B1218219) catalysts have been shown to be effective in this process. acs.org

Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn These intermediates can then be reduced to the corresponding chiral piperidines. snnu.edu.cn This method has been successfully applied to the synthesis of various enantioenriched 3-piperidines. nih.govsnnu.edu.cn Biocatalysis, using enzymes like lipases, has also been employed for the asymmetric synthesis of chiral piperidine building blocks through processes such as desymmetrization of meso compounds. rsc.org

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphine | [4+2] Annulation | High enantioselectivity in the formation of functionalized piperidines. nih.govacs.org |

| Rhodium-Catalyst | Asymmetric Reductive Heck | Broad substrate scope and high enantiomeric excess for 3-substituted piperidines. snnu.edu.cn |

| Lipase | Desymmetrization | Provides access to enantiomerically enriched piperidine precursors from meso-diols or diacetates. rsc.org |

Diastereoselective methods are crucial for controlling the relative stereochemistry in polysubstituted piperidines. These approaches often rely on the substrate's inherent stereochemistry or the use of chiral auxiliaries to direct the formation of a specific diastereomer. For instance, the hydrogenation of substituted pyridines can lead to the diastereoselective formation of cis-piperidines, which can then be epimerized under thermodynamic control to the trans-isomers. rsc.org

Recent advancements include boronyl radical-catalyzed (4+2) cycloaddition reactions between azetidines and alkenes, which can produce polysubstituted piperidines with high diastereoselectivity. nih.gov This method is particularly useful for accessing densely substituted piperidines at the 3, 4, and 5-positions. nih.gov The ring expansion of prolinols via an aziridinium (B1262131) intermediate is another strategy that can yield C3-substituted piperidines with good enantiomeric excess, where the regioselectivity of the nucleophilic attack determines the final stereochemistry. nih.gov

Derivatization and Functional Group Interconversions for Research Probes

The 3-iodomethyl group in this compound is a versatile handle for a wide range of chemical transformations, making it a valuable precursor for synthesizing research probes. The reactivity of the primary iodide allows for facile nucleophilic substitution, enabling the introduction of various functional groups.

The reactivity of the 3-iodomethyl group can be modulated by the electronic and steric properties of other substituents on the piperidine ring. Electron-withdrawing groups on the ring can potentially decrease the nucleophilicity of the piperidine nitrogen, while bulky substituents near the reaction center can sterically hinder the approach of nucleophiles. The conformation of the piperidine ring also plays a significant role; an axial or equatorial orientation of the 3-iodomethyl group will influence its accessibility and reactivity.

In broader studies of piperidine derivatives, it has been observed that the nature of the N-substituent is critical. For instance, the introduction of different moieties on the piperidine nitrogen can significantly modulate the biological affinity and selectivity of the molecule. nih.gov This highlights the importance of considering the entire molecular structure when planning derivatization strategies.

The this compound scaffold is well-suited for the introduction of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes. These tagged molecules are invaluable tools in chemical biology and pharmacology for studying the distribution, binding, and mechanism of action of bioactive compounds. The primary iodide can be displaced by nucleophiles containing the desired tag, such as an amine- or thiol-functionalized fluorophore.

Advanced Structural Elucidation and Conformational Analysis of 3 Iodomethyl 1 Methyl Piperidine

Spectroscopic Characterization Methodologies in Academic Research

Spectroscopic methods are fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For a compound like 3-Iodomethyl-1-methyl-piperidine, ¹H and ¹³C NMR spectroscopy would be the primary tools for determining its covalent framework.

¹H NMR: Proton NMR would be expected to show distinct signals for the N-methyl group, the iodomethyl group (CH₂I), and the various protons on the piperidine (B6355638) ring. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide crucial information about the connectivity and the local electronic environment of each proton. For instance, the protons of the iodomethyl group would likely appear as a downfield signal due to the deshielding effect of the iodine atom.

¹³C NMR: Carbon NMR would complement the proton data by providing the number of unique carbon environments. The chemical shift of the carbon in the CH₂I group would be particularly indicative, typically appearing at a low field value due to the heavy atom effect of iodine. Signals for the N-methyl carbon and the five distinct carbons of the piperidine ring would also be expected. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between the methyl, iodomethyl, and piperidine ring fragments.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound.

Molecular Ion Peak: An electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of this compound (C₇H₁₄IN).

Isotopic Pattern: The presence of iodine, with its characteristic isotopic abundance, would result in a specific isotopic pattern for the molecular ion and any iodine-containing fragments, serving as a clear indicator of its presence.

Fragmentation Pattern: Under EI-MS, the molecule would fragment in a predictable manner. Expected fragmentation pathways could include the loss of an iodine radical (I•), the loss of the iodomethyl group (•CH₂I), and cleavage of the piperidine ring, providing further structural confirmation. Data for related compounds like 3-methylpiperidine (B147322) show characteristic fragmentation that helps identify the core structure. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations from the piperidine ring and methyl groups. A key, albeit potentially weak, absorption would be the C-I stretching vibration, which typically appears in the far-infrared region (around 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-I stretch is often more prominent in the Raman spectrum than in the IR spectrum, which would be valuable for its identification.

Solid-State Structural Analysis

While solution-state analysis by NMR provides information about the averaged conformation, solid-state analysis can reveal the precise three-dimensional arrangement of atoms in a molecule and how molecules pack together in a crystal.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide:

Unambiguous Connectivity: Confirmation of the atomic connections.

Conformational Details: The precise chair or boat conformation of the piperidine ring and the orientation of the N-methyl and 3-iodomethyl substituents (axial vs. equatorial).

Stereochemistry: If the compound is chiral (which the 3-substituted piperidine is), X-ray crystallography can determine the relative stereochemistry between the substituent and the ring. For a single enantiomer, it can also be used to determine the absolute stereochemistry.

Analysis of Intermolecular and Intramolecular Interactions

The crystal structure would also illuminate the non-covalent interactions that govern the solid-state packing. This includes:

Intermolecular Forces: Analysis of van der Waals forces and potential weak C-H···I or C-H···N hydrogen bonds that dictate how the molecules are arranged in the crystal lattice.

Intramolecular Contacts: Measurement of close contacts between atoms within the same molecule, which can provide insight into steric strain and conformational preferences.

Conformational Dynamics of the Piperidine Ring System

The piperidine ring, a saturated heterocycle, is not planar and, similar to cyclohexane, adopts a puckered chair conformation to minimize angular and torsional strain. msu.edu This chair conformation is the most stable arrangement for the piperidine ring. The ring can undergo a conformational interconversion known as a ring flip, where one chair form converts into another. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.comyoutube.com

The presence of the nitrogen atom in the ring introduces additional conformational possibilities compared to cyclohexane. Nitrogen inversion, the rapid flipping of the nitrogen atom's lone pair of electrons, adds another layer of complexity to the conformational dynamics of piperidine derivatives. rsc.orgacs.org

Preferred Chair Conformations and Inversion Barriers

For this compound, a 1,3-disubstituted piperidine derivative, two primary chair conformations are possible, differing in the axial or equatorial orientation of the substituents. The interconversion between these two chair forms involves overcoming a specific energy barrier. While the exact inversion barrier for this specific compound has not been experimentally determined, it is expected to be in the range of typical values for substituted piperidines. For N-methylpiperidine, the barrier for ring inversion is approximately 10 kcal/mol. rsc.orgutdallas.edu

The two chair conformations for cis-3-iodomethyl-1-methyl-piperidine would be the diaxial and diequatorial forms. For the trans isomer, the conformations would have one substituent in an axial position and the other in an equatorial position. youtube.com

Influence of 3-Iodomethyl and N-Methyl Substituents on Conformational Preferences

The conformational equilibrium of this compound is dictated by the steric and electronic interactions of the N-methyl and 3-iodomethyl groups. Substituents on a piperidine ring generally prefer the equatorial position to minimize steric hindrance. msu.edu This steric hindrance in the axial position arises from 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogens on the same side of the ring. masterorganicchemistry.com

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations. lumenlearning.compharmacy180.com A larger A-value indicates a stronger preference for the equatorial position.

Influence of the N-Methyl Group: The N-methyl group on the piperidine nitrogen also has a conformational preference. In N-methylpiperidine, the equatorial conformer is generally more stable than the axial conformer. rsc.org This preference is influenced by steric interactions between the methyl group and the axial hydrogens on the ring.

Influence of the 3-Iodomethyl Group: The iodomethyl group at the C3 position will also preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. While a specific A-value for the iodomethyl group is not commonly tabulated, it is expected to be significant due to the size of the iodine atom and the free rotation of the C-C bond, which can lead to steric clashes in the axial orientation. The A-values for halogens generally decrease down the group (Cl = 0.52, Br = 0.55, I = 0.46 kcal/mol), which is counterintuitive to their increasing atomic size. pharmacy180.com This is attributed to the increasing bond length, which moves the larger halogen further from the ring, reducing the 1,3-diaxial interactions. pharmacy180.com However, for an iodomethyl group, the entire group's steric bulk must be considered.

Combined Effects and Preferred Conformation:

For a cis-1,3-disubstituted piperidine like cis-3-iodomethyl-1-methyl-piperidine, the diequatorial conformation is significantly more stable than the diaxial conformation. youtube.com The diaxial conformation would suffer from severe 1,3-diaxial interactions between the N-methyl group, the 3-iodomethyl group, and the axial hydrogens.

For a trans-1,3-disubstituted piperidine, one substituent would be axial and the other equatorial. The more stable conformation would be the one where the bulkier group occupies the equatorial position. libretexts.org Given the steric bulk of the iodomethyl group, it is highly likely that the conformation with the equatorial iodomethyl group would be favored.

Below is a table summarizing the anticipated conformational preferences based on established principles of stereochemistry.

| Isomer | Conformation 1 (Substituent Positions) | Conformation 2 (Substituent Positions) | More Stable Conformation | Rationale |

| cis-3-Iodomethyl-1-methyl-piperidine | N-Methyl (axial), 3-Iodomethyl (axial) | N-Methyl (equatorial), 3-Iodomethyl (equatorial) | Diequatorial | Avoidance of significant 1,3-diaxial interactions present in the diaxial form. youtube.com |

| trans-3-Iodomethyl-1-methyl-piperidine | N-Methyl (axial), 3-Iodomethyl (equatorial) | N-Methyl (equatorial), 3-Iodomethyl (axial) | N-Methyl (axial), 3-Iodomethyl (equatorial) | The bulkier iodomethyl group preferentially occupies the more spacious equatorial position to minimize steric strain. libretexts.org |

It is important to note that while these predictions are based on well-understood principles, experimental verification through techniques like NMR spectroscopy would be necessary to definitively determine the conformational equilibrium and inversion barriers for this compound. acs.org

Computational Chemistry and Theoretical Modeling of 3 Iodomethyl 1 Methyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on geometry, energy, and electron distribution. openaccessjournals.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a wide range of molecular systems. scispace.comresearchgate.net For 3-Iodomethyl-1-methyl-piperidine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~1.5 - 2.5 D | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Polarizability | (Calculable) | Describes how easily the electron cloud can be distorted by an electric field, affecting non-covalent interactions. |

| Mulliken Atomic Charges | (Calculable) | Provides an estimation of the partial charge on each atom, highlighting potentially reactive sites. |

| Ionization Potential | (Calculable) | The energy required to remove an electron, indicating the molecule's susceptibility to oxidation. |

| Electron Affinity | (Calculable) | The energy released when an electron is added, relating to the molecule's ability to be reduced. |

Note: The values in this table are illustrative and would need to be calculated using specific DFT functionals and basis sets.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results and is often benchmarked against experimental data where available. researchgate.netgoogle.com

Frontier Molecular Orbital Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).

For this compound, the analysis would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify the regions of the molecule most involved in electron donation and acceptance. The nitrogen atom's lone pair is expected to contribute significantly to the HOMO, while the C-I bond would be a key feature of the LUMO, suggesting susceptibility to nucleophilic attack at the iodomethyl group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more readily polarizable and reactive.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic state of a molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. google.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes, interactions with other molecules, and the influence of the environment.

Ligand-Target Residence Time Predictions

In the context of drug discovery, MD simulations are invaluable for studying how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. A key parameter that can be estimated is the ligand-target residence time, which is the average time a ligand remains bound to its target. Longer residence times are often correlated with a more durable therapeutic effect. Specialized MD techniques can be used to simulate the unbinding process and predict dissociation rates, offering insights beyond simple binding affinity. nih.gov

Solvation Effects and Molecular Interaction Analysis

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (typically water in biological contexts), allowing for a detailed analysis of solvation effects. For this compound, simulations could reveal:

Hydration Shell Structure: How water molecules arrange around the piperidine (B6355638) ring, the methyl group, and the iodomethyl substituent.

Solvent Accessible Surface Area (SASA): The surface area of the molecule exposed to the solvent, which is related to its solubility and interactions.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule (if applicable) and water.

Structure-Activity and Structure-Kinetics Relationship (SAR/SKR) Modeling

Structure-Activity Relationship (SAR) and Structure-Kinetics Relationship (SKR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's structural features with its biological activity and kinetic properties, respectively. While experimental data from a series of related compounds are required to build these models, computational methods play a vital role.

For this compound, a hypothetical SAR/SKR study would involve synthesizing and testing a series of analogs. For instance, one might vary the substituent at the 3-position (e.g., replacing iodo with chloro or bromo) or alter the N-methyl group. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) would then be used to build mathematical models.

Table 2: Example of a QSAR Data Table for a Hypothetical Series of Piperidine Analogs

| Compound | Substituent (3-position) | Lipophilicity (logP) | Electronic Parameter (σ) | Biological Activity (IC₅₀, nM) |

| I | -CH₂I | (Calculable) | (Calculable) | (Experimental) |

| II | -CH₂Br | (Calculable) | (Calculable) | (Experimental) |

| III | -CH₂Cl | (Calculable) | (Calculable) | (Experimental) |

| IV | -CH₃ | (Calculable) | (Calculable) | (Experimental) |

These models help identify the key molecular descriptors (e.g., size, hydrophobicity, electronic properties) that govern the activity, guiding the design of more potent and effective compounds.

Quantitative Structure-Activity Relationships (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to understand how steric and electrostatic fields influence activity. nih.govnih.gov

A hypothetical QSAR study on a series of 3-substituted-1-methyl-piperidines, including this compound, would be developed to predict their inhibitory activity against a specific target, such as the sigma-1 receptor (σ1R). The model would be built using a training set of compounds with known activities. The resulting contour maps would highlight regions where certain properties are favorable or unfavorable for activity. For instance, the iodomethyl group in this compound would be analyzed for its steric bulk and electronic properties. The model might indicate that a bulky, lipophilic group at the 3-position enhances binding, providing a rationale for the inclusion of the iodomethyl substituent.

Table 1: Hypothetical QSAR Data for 3-Substituted-1-methyl-piperidine Analogs

| Compound | R-Group at C3 | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Hammett Constant) | Predicted pIC50 |

| 1 | -CH₂I (Iodomethyl) | 25.5 | 0.18 | 7.8 |

| 2 | -CH₂Br (Bromomethyl) | 20.0 | 0.23 | 7.5 |

| 3 | -CH₂Cl (Chloromethyl) | 15.1 | 0.23 | 7.2 |

| 4 | -CH₃ (Methyl) | 5.6 | -0.17 | 6.5 |

| 5 | -H | 1.0 | 0.00 | 5.9 |

This table illustrates how varying the substituent at the 3-position could influence the predicted biological activity based on key physicochemical descriptors in a QSAR model.

Ligand Binding Kinetics and Residence Time Studies

Beyond binding affinity (how tightly a ligand binds), ligand binding kinetics, which includes the association rate (k_on) and dissociation rate (k_off), provides a more dynamic picture of a drug's action. The residence time (τ = 1/k_off) of a drug at its target is increasingly recognized as a critical parameter for efficacy, as a longer residence time can lead to a more sustained pharmacological effect. nih.govucsd.eduacs.org

Computational methods, such as molecular dynamics (MD) simulations and metadynamics, are used to predict these kinetic parameters. arxiv.orgnih.govunisyscat.de For this compound, MD simulations could be used to model its entry and exit from a target's binding pocket. These simulations can reveal the energy barriers for association and dissociation, providing estimates of k_on and k_off. A long residence time might be predicted if the iodomethyl group forms stable hydrophobic interactions or if the protonated piperidine nitrogen forms a strong and persistent ionic bond within the binding site. Such studies are crucial for optimizing lead compounds, as subtle structural changes can have profound effects on residence time. researchgate.net

Pharmacophore Model Generation and Validation

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target. youtube.com For ligands targeting receptors like the sigma receptors, pharmacophore models typically include features such as a positive ionizable group, hydrophobic regions, and sometimes hydrogen bond acceptors or donors. nih.gov

Based on known piperidine-based sigma receptor ligands, a pharmacophore model for the target of this compound can be generated. nih.govacs.org The N-methylated nitrogen of the piperidine ring would likely serve as the positive ionizable feature, forming a crucial ionic interaction. The piperidine ring itself and the iodomethyl group would contribute to hydrophobic interactions. The generation process involves aligning active compounds and extracting common features, followed by validation using a test set of molecules with known activities to ensure the model's predictive power. nih.gov

Table 2: Key Pharmacophoric Features for a Hypothetical Sigma-1 Receptor Ligand

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Positive Ionizable (PI) | Protonated 1-methyl-piperidine Nitrogen |

| Hydrophobic (HY) 1 | Piperidine ring scaffold |

| Hydrophobic (HY) 2 | Iodomethyl group at C3 |

Docking Studies and Binding Pose Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is essential for understanding the structural basis of molecular recognition.

For this compound, docking studies would be performed using a crystal structure of its putative target, for example, the human sigma-1 receptor (PDB ID: 5HK2). nih.gov The ligand's 3D structure would be generated and prepared for docking at a physiological pH, where the piperidine nitrogen is expected to be protonated. nih.gov Docking algorithms would then sample numerous possible binding poses within the receptor's active site, scoring them based on binding energy calculations. The resulting top-ranked pose provides a static snapshot of the most likely interaction mode.

Computational Assessment of Molecular Target Interactions

Following the prediction of a binding pose, a detailed assessment of the interactions between this compound and the receptor is performed. This involves analyzing the types and distances of intermolecular contacts, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

In a hypothetical docking into the sigma-1 receptor, the protonated nitrogen of the piperidine ring would be expected to form a strong salt bridge with a key acidic residue. The piperidine ring and its iodomethyl substituent would likely be situated within hydrophobic pockets of the receptor. Molecular dynamics (MD) simulations are often used to refine these docked poses and to assess the stability of the predicted interactions over time in a simulated physiological environment, providing a more dynamic and realistic view of the binding event. researchgate.netnih.gov

Identifying Key Amino Acid Residues for Ligand Binding

A crucial outcome of docking and MD simulation studies is the identification of specific amino acid residues that are critical for ligand binding. For piperidine-based ligands targeting the sigma-1 receptor, studies have consistently shown the importance of the residue Glutamic acid 172 (Glu172). nih.gov

The docking pose of this compound would be closely examined to see how its functional groups interact with the surrounding residues. The protonated nitrogen is predicted to form a bidentate salt bridge with the carboxylate group of Glu172. nih.gov Other important interactions could include π-cation interactions with aromatic residues like Phenylalanine 107 (Phe107) and hydrophobic contacts with residues lining the binding cavity. nih.gov The iodomethyl group, due to its size and lipophilicity, would likely occupy a secondary hydrophobic pocket, interacting with nonpolar residues. Identifying these key residues is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance potency and selectivity.

Table 3: Predicted Interactions between this compound and Key Residues in a Hypothetical Target (Sigma-1 Receptor)

| Functional Group of Ligand | Key Amino Acid Residue | Type of Interaction |

| Protonated Piperidine Nitrogen | Glu172 | Ionic Bond / Salt Bridge |

| Protonated Piperidine Nitrogen | Phe107 | π-Cation Interaction |

| Piperidine Ring | Tyr103, Ile178 | Hydrophobic (van der Waals) |

| Iodomethyl Group | Leu105, Trp164 | Hydrophobic (van der Waals) |

Investigation of Molecular Target Interactions and Ligand Design Principles in Vitro and Preclinical Research Focus

Receptor Binding and Selectivity Profiling (In Vitro)

The characterization of a compound's interaction with various receptors is fundamental to understanding its pharmacological potential. For piperidine (B6355638) derivatives, these studies are crucial as the piperidine scaffold is present in numerous biologically active molecules that target a wide range of receptors. nih.gov

Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The test compound, in this case, 3-Iodomethyl-1-methyl-piperidine, would be introduced at various concentrations to compete with the radioligand for binding to the receptor, which is typically expressed in cell membranes or tissue homogenates.

The effectiveness of the compound in displacing the radioligand is measured, and from this data, the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be calculated. These values provide a quantitative measure of the compound's affinity for the receptor. For example, studies on various piperidine derivatives have utilized radioligands like [³H]-(+)pentazocine to assess binding to sigma receptors or [³H]N/OFQ for nociceptin (B549756) receptors. nih.govnih.gov The choice of radioligand is critical and depends on the receptor family being investigated.

A hypothetical binding assay for this compound at a specific receptor might yield data similar to the following:

| Compound | Receptor Target | Kᵢ (nM) |

| This compound | Receptor X | Data not available |

| This compound | Receptor Y | Data not available |

| This compound | Receptor Z | Data not available |

This table is illustrative as no specific binding data for this compound was found.

Beyond affinity (Kᵢ), understanding the kinetics of how a ligand binds to and dissociates from its receptor is crucial. These parameters, the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), determine the residence time of the compound at the receptor. A compound with a slow dissociation rate may have a prolonged pharmacological effect. These kinetic parameters are often determined using techniques like surface plasmon resonance (SPR) or time-resolved radioligand binding assays. No specific data on the binding kinetics or dissociation rates for this compound are currently available.

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. Investigating whether this compound acts as an allosteric modulator would involve functional assays in the presence of a known orthosteric agonist. For instance, studies on pyrazolopyrazines have identified them as mGluR5 negative allosteric modulators. nih.gov Such studies for this compound would be necessary to determine if it possesses any allosteric modulatory properties, but no such research has been reported.

Enzyme Interaction and Inhibition Mechanisms (In Vitro)

The piperidine moiety is a common structural feature in many enzyme inhibitors. acs.org Therefore, evaluating the interaction of this compound with various enzymes is a critical step in its preclinical characterization.

Enzyme kinetic studies are performed to understand how a compound inhibits an enzyme's activity. These experiments typically measure the rate of the enzymatic reaction at different substrate and inhibitor concentrations. The results can reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, often expressed as an IC₅₀ or a Kᵢ value. For example, kinetic studies on a compound designated 4m, a piperazine (B1678402) derivative, determined its steady-state inhibition constant (Kᵢ) for the enzyme acetylcholinesterase (AChE) to be 0.051 μM. acs.org Similar kinetic characterization for this compound against a panel of enzymes would be required to identify any inhibitory activity and its mechanism.

A hypothetical enzyme inhibition profile for this compound might look like this:

| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |

| Kinase A | Data not available | Data not available |

| Protease B | Data not available | Data not available |

| Esterase C | Data not available | Data not available |

This table is for illustrative purposes as specific enzyme inhibition data for this compound was not found.

Given the prevalence of the piperidine scaffold in drugs targeting various enzyme classes, it would be logical to screen this compound against panels of key enzymes.

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. ed.ac.uk Many kinase inhibitors incorporate heterocyclic rings like piperidine. nih.govmdpi.com Screening this compound in kinase inhibitor panels would determine its selectivity and potency against the human kinome.

Proteases: Proteases are another important class of enzymes involved in various physiological and pathological processes. Piperidine-containing molecules have been designed as inhibitors for proteases such as the MERS-CoV 3CL protease. nih.gov Assessing the activity of this compound against a range of proteases would be a valuable part of its preclinical profiling.

Currently, there is no published research identifying this compound as an inhibitor of any specific kinase, protease, or other enzyme class.

Development of this compound as a Chemical Probe

This compound has emerged as a valuable chemical probe in biomedical research, primarily due to its utility in studying biological systems. olemiss.edu Chemical probes are essential tools for interrogating the function of proteins and other biological targets. olemiss.eduresearchgate.net The development of such probes, including derivatives of this compound, allows for the investigation of molecular interactions and the elucidation of biological pathways. nih.gov

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes. nih.gov The incorporation of positron-emitting radionuclides, such as carbon-11 (B1219553) (¹¹C), into bioactive molecules is a cornerstone of PET research, enabling the study of drug-target engagement and the pathophysiology of diseases. nih.gov

Radiolabeling of piperidine-containing compounds, including analogs of this compound, with isotopes like ¹¹C or tritium (B154650) (³H) is crucial for their use as PET radioligands. nih.gov These radiolabeled probes are instrumental in preclinical and clinical research for:

In vivo characterization of drug candidates: Assessing the pharmacokinetic and pharmacodynamic properties of new drugs in living organisms. nih.gov

Biomarker discovery: Identifying and validating biomarkers for various diseases, including neurological disorders and cancer. nih.gov

Studying target occupancy: Determining the extent to which a drug binds to its intended target in the brain or other organs. nih.gov

Modern radiolabeling methods, such as metallaphotoredox-catalyzed methylation, have streamlined the synthesis of ¹¹C-labeled and tritiated compounds, facilitating the rapid development of novel PET radioligands. nih.gov

Radiolabeled versions of this compound and its analogs are employed in ligand displacement assays and target occupancy studies to investigate the binding of other compounds to a specific receptor or enzyme. In these studies, the radiolabeled probe competes with an unlabeled test compound for binding to the target. By measuring the displacement of the radiolabeled ligand, researchers can determine the binding affinity of the test compound.

These studies are critical in drug discovery for:

Screening compound libraries: Identifying new lead compounds that bind to a target of interest.

Characterizing the pharmacology of new drugs: Determining the potency and selectivity of drug candidates.

Establishing dose-response relationships: Understanding how the concentration of a drug affects its binding to the target.

For instance, in the development of chemical probes for methyllysine reader domains, a biotinylated analog of a piperidine-containing compound was used in pull-down experiments to confirm binding to target proteins. researchgate.net This demonstrates the utility of such probes in identifying and validating protein-ligand interactions.

Structure-Based and Ligand-Based Design Principles

The design of novel ligands with improved affinity and selectivity is guided by structure-activity relationship (SAR) studies and computational modeling. nih.govmdpi.com These approaches involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

The development of analogs of this compound focuses on modifying its structure to enhance its binding affinity for a specific target while minimizing off-target interactions. nih.gov This often involves the synthesis of a series of related compounds with variations at different positions of the piperidine ring or its substituents.

For example, in the design of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine core was identified as a critical structural feature for activity at the sigma-1 receptor. nih.gov By synthesizing a series of piperidine derivatives with different substituents, researchers were able to identify compounds with high affinity and selectivity for both targets. nih.gov

Table 1: Impact of N-1 Substituent on NOP Receptor Binding and Activity

| Compound | N-1 Substituent | NOP Receptor Affinity (Ki, nM) | Functional Activity |

| 1a | Benzyl | >1000 | - |

| 1b | Cyclooctylmethyl | 2.1 | Antagonist |

| 1c | Cyclooctyl | 1.5 | Agonist |

| 1k | Cyclohexylmethyl | 1.8 | Antagonist |

| 1l | Cyclopentylmethyl | 3.5 | Antagonist |

| 1m | Bicyclooctyl | 0.8 | Agonist |

| 1n | 4-Isopropylhexyl | 0.9 | Agonist |

| 1p | 4-tert-Butylbenzyl | 2.5 | Antagonist |

This table is based on data from a study on piperidin-4-yl-1,3-dihydroindol-2-ones, illustrating how modifications to the piperidine N-1 substituent can modulate receptor affinity and functional activity. nih.gov

The substitution pattern on the piperidine ring plays a crucial role in determining the interaction profile of a ligand with its target. mdpi.com Different substituents can influence factors such as:

Steric hindrance: Bulky substituents can prevent the ligand from fitting into the binding pocket of the target. mdpi.com

Electronic properties: Electron-donating or electron-withdrawing groups can alter the charge distribution of the ligand, affecting its electrostatic interactions with the target.

Lipophilicity: The hydrophobicity or hydrophilicity of the substituents can influence the ligand's ability to cross cell membranes and reach its target. mdpi.com

SAR studies have shown that even subtle changes in the substitution pattern can have a significant impact on binding affinity and selectivity. nih.gov For instance, in a series of acetylcholinesterase inhibitors, the addition of methoxy (B1213986) groups to the indanone moiety of a piperidine derivative resulted in a significant increase in potency. nih.gov Similarly, the introduction of a trifluoromethyl group can enhance the biological activity of piperidine derivatives by increasing their lipophilicity and metabolic stability. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-Iodomethyl-1-methyl-piperidine, and how can purity be validated?

Methodological Answer: The synthesis typically involves alkylation or iodination of piperidine precursors. For example, alkylation of 1-methylpiperidine with iodomethane under controlled conditions (e.g., inert atmosphere, 60–80°C) can yield the target compound. Critical parameters include reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of unreacted precursors .

Basic Research Question

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Methodological Answer: Combine FT-IR spectroscopy to identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic ambiguity, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in ethanol. Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to validate bond lengths and angles . Discrepancies in NMR chemical shifts (e.g., methyl vs. iodomethyl groups) should be resolved using 2D NMR techniques like COSY and HSQC .

Advanced Research Question

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Methodological Answer: For receptor-binding studies, use radioligand displacement assays (e.g., competitive binding with ³H-labeled reference compounds) on cell membranes expressing target receptors (e.g., GPCRs). Include positive controls (known agonists/antagonists) and negative controls (vehicle-only treatments). For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HEK-293) with dose-response curves (1–100 µM) and triplicate replicates. Normalize data to untreated cells and validate statistical significance via ANOVA with post-hoc Tukey tests .

Advanced Research Question

Q. How should researchers address contradictions in reported reaction yields or stereochemical outcomes during synthesis?

Methodological Answer: Systematically vary reaction conditions (e.g., temperature, catalyst loading) using a Design of Experiments (DoE) approach to identify critical factors. For stereochemical inconsistencies, employ chiral HPLC or polarimetry to quantify enantiomeric excess. Cross-validate results with computational simulations (e.g., molecular docking for steric effects) to explain unexpected stereoselectivity . Document all parameters in a reaction matrix and compare with literature protocols to isolate variables causing discrepancies .

Advanced Research Question

Q. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?

Methodological Answer: Use liver microsomes (human or rodent) to assess Phase I metabolism. Incubate the compound (10 µM) with NADPH cofactor and monitor degradation via LC-MS/MS over 60 minutes. Identify metabolites using fragmentation patterns (e.g., loss of iodide or methyl groups). For in vivo studies, administer radiolabeled ¹²⁵I-3-Iodomethyl-1-methyl-piperidine to rats and analyze plasma/tissue samples via gamma counting. Compare pharmacokinetic profiles (Cmax, t½) with unlabeled analogs to assess isotope effects .

Key Considerations for Research Design

- Safety Protocols : Follow guidelines for handling iodinated compounds (e.g., PPE, fume hood use) due to potential volatility and toxicity .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in public repositories .

- Ethical Compliance : For studies involving biological samples, obtain IRB approval and document informed consent procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.